2-Chloro-5-cyanopyridine
Description
Historical Trajectories of Halogenated Cyanopyridines in Organic Synthesis
The development of halogenated pyridines, or halopyridines, represents a cornerstone in the field of heterocyclic chemistry. Historically, methods for the selective halogenation of pyridine (B92270) rings were challenging due to the electron-deficient nature of the aromatic system, which makes it resistant to standard electrophilic aromatic substitution reactions that are common for other arenes. nih.gov Early methods often required harsh conditions and resulted in mixtures of products. nih.gov The discovery and refinement of halogenation techniques, including the use of designed phosphine (B1218219) reagents for selective C-H functionalization, have been pivotal. nih.govchemrxiv.org
Similarly, the introduction of the cyano group onto a pyridine ring has been a subject of extensive research. Cyanopyridines are crucial intermediates in the pharmaceutical industry for producing widely used compounds like nicotinamide (B372718) and nicotinic acid. orientjchem.org The development of efficient cyanation methods, such as palladium-catalyzed reactions using sources like potassium ferrocyanide, marked a significant advancement, offering milder and more efficient pathways to these valuable compounds. google.com The combination of both halogen and cyano functionalities on a single pyridine ring, as seen in 2-Chloro-5-cyanopyridine, created a class of exceptionally useful synthetic intermediates, paving the way for the construction of a diverse array of polyfunctionalized molecules. orientjchem.org
Strategic Importance of this compound as a Synthetic Precursor
The strategic value of this compound lies in the distinct reactivity of its two functional groups. The chlorine atom at the 2-position acts as an effective leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including amino, and alkoxy groups. Furthermore, the chloro group facilitates various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama couplings, which are fundamental for forming new carbon-carbon bonds. tandfonline.com These reactions are instrumental in constructing biaryl structures commonly found in pharmaceutical agents.
The cyano group at the 5-position is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings. This dual reactivity allows for sequential and regioselective modifications, making this compound a cornerstone intermediate for synthesizing a multitude of complex target molecules. Its application is prominent in the development of pharmaceuticals, including agents for neurological disorders, as well as in the agrochemical industry for creating pesticides and herbicides. chemimpex.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 33252-28-7 scbt.com |
| Molecular Formula | C₆H₃ClN₂ scbt.com |
| Molecular Weight | 138.56 g/mol chemimpex.com |
| Appearance | White to off-white or pale yellow solid/powder chemimpex.comguidechem.comfishersci.com |
| Melting Point | 113 - 116 °C fishersci.com |
| Boiling Point | 107 °C @ 1 mmHg fishersci.com |
| IUPAC Name | 6-chloropyridine-3-carbonitrile nih.gov |
| Synonyms | 6-Chloronicotinonitrile nih.gov |
Overview of Current Research Landscapes and Emerging Paradigms for this compound
Contemporary research continues to expand the synthetic utility of this compound. In medicinal chemistry, it remains a key building block for discovering novel therapeutic agents. Researchers are exploring its use in creating compounds with potential anti-inflammatory, antimicrobial, and antifungal properties. chemimpex.comguidechem.com
A significant area of emerging research is its application in catalysis and materials science. For instance, this compound has been used as an ancillary ligand in the synthesis of N-heterocyclic carbene-palladium complexes. tandfonline.com These well-defined catalysts have shown moderate to good activity in Hiyama cross-coupling reactions, which are important for creating silicon-containing organic compounds. tandfonline.com In materials science, the unique chemical properties imparted by the chloro and cyano groups are being leveraged to develop advanced polymers and coatings. chemimpex.com Furthermore, ongoing studies focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives, often employing novel catalytic systems to improve yields and reduce environmental impact. google.com
Key Synthetic Reactions Involving this compound
| Reaction Type | Description | Typical Products |
|---|---|---|
| Nucleophilic Substitution | The chlorine atom is displaced by various nucleophiles. | Substituted pyridines (e.g., with amino or thiol groups). |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling with boronic acids to form C-C bonds. | Biaryl compounds. |
| Hiyama Coupling | Palladium-catalyzed cross-coupling of organosilanes. tandfonline.com | Aryl-aryl coupled products. tandfonline.com |
| Cyanation | Can be prepared via cyanation of a corresponding chloro-nitro intermediate. | This compound itself. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIQLMBUPMABDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408888 | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33252-28-7 | |
| Record name | 6-Chloronicotinonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Approaches for 2 Chloro 5 Cyanopyridine Production
Established Synthetic Routes to 2-Chloro-5-cyanopyridine
Traditional methods for synthesizing this compound often rely on multi-step sequences involving the chlorination of pyridine (B92270) precursors or the chemical transformation of already functionalized pyridine rings.
One common approach involves the chlorination of a hydroxyl group on a cyanopyridine precursor. For instance, a synthetic route can start from the cyclization of nitromethane (B149229) and ethyl 2-chloroacrylate (B1238316) to form 2-hydroxy-5-nitropyridine (B147068). The hydroxyl group of this intermediate is then converted to a chloro group using a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅), yielding 2-chloro-5-nitropyridine (B43025) with high efficiency. google.com The final step involves the reduction of the nitro group and subsequent cyanation. A patent describes a process where 2-hydroxy-5-nitropyridine is chlorinated with POCl₃ and PCl₅, achieving a yield of 89.5%.
Another established method involves the direct chlorination of a hydroxypyridine derivative. The conversion of a hydroxypyridine-sulfonic acid to a chlorinated pyridine-sulfonic acid chloride can be achieved using a phosphorus trichloride-chlorine mixture. google.com While not directly yielding this compound, this highlights a general strategy for introducing chlorine onto the pyridine ring which can be adapted.
| Precursor | Chlorinating Agent(s) | Product | Yield |
| 2-Hydroxy-5-nitropyridine | POCl₃ / PCl₅ | 2-Chloro-5-nitropyridine | 89.5% |
| Nicotinic Acid N-oxide | POCl₃ / PCl₅ | 2-Chloronicotinic Acid | 87.5% sfdchem.com |
This interactive table summarizes key chlorination reactions used in the synthesis of this compound precursors.
Synthesizing this compound can also be achieved by modifying pyridine rings that already possess some of the required functional groups or their precursors. A prominent example begins with 2-chloropyridine (B119429). This starting material undergoes nitration at the 5-position using a mixture of nitric and sulfuric acids to produce 2-chloro-5-nitropyridine with high regioselectivity (>90%). The nitro group is then reduced to an amino group (2-chloro-5-aminopyridine), which is subsequently converted to the cyano group via a Sandmeyer reaction, affording this compound in high yield.
Another derivatization strategy involves the hydrolysis of the nitrile group. For example, 5-chloro-2-cyanopyridine (B15408) can be hydrolyzed under alkaline conditions to produce 5-chloropyridine-2-carboxylic acid. Conversely, the amidation and subsequent dehydration of a carboxylic acid group on a pre-functionalized pyridine, such as 2-chloropyridine-5-carboxylic acid, represents another potential route to the nitrile. This acid can be prepared from 2-chloropyridine-5-carboxylic acid, which can be converted to the corresponding acid chloride and then further derivatized. google.com
A multi-step process starting from nicotinic acid can also be employed. Nicotinic acid is first converted to its N-oxide, which is then chlorinated. The resulting 2-chloronicotinic acid can be converted to the final product through amidation and dehydration. sfdchem.com
| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product |
| 2-Chloropyridine | Nitration, Reduction, Sandmeyer Reaction | 2-Chloro-5-nitropyridine, 2-Chloro-5-aminopyridine | This compound |
| Nicotinic Acid | Oxidation, Chlorination, Amidation, Dehydration | Nicotinic Acid N-oxide, 2-Chloronicotinic Acid | This compound sfdchem.com |
| 2-Chloro-5-iodopyridine (B1352245) | Cyanation | - | This compound |
This interactive table outlines various derivatization strategies starting from pre-functionalized pyridines.
Chlorination Reactions of Cyanopyridine Precursors
Innovations in Catalytic Synthesis of this compound
Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound has benefited significantly from these innovations, particularly in the realm of transition metal catalysis.
Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed cyanation of aryl halides is a well-established method for introducing a nitrile group. nih.gov For the synthesis of this compound, this strategy can be applied to a dihalogenated precursor. A representative procedure involves the reaction of 2-chloro-5-iodopyridine with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst like bis(tricyclohexylphosphine)palladium(0) (B1270768) (Pd(PCy₃)₂). This cross-coupling reaction can achieve high yields, for example, 89% with greater than 99% purity.
Innovations in this area include the development of ligand-free palladium-catalyzed systems. A patented method describes the preparation of cyanopyridines from chloropyridines using potassium ferrocyanide as the cyanide source, catalyzed by palladium acetate (B1210297) in the presence of potassium carbonate. google.com This approach avoids the use of highly toxic cyanides like KCN or NaCN and expensive phosphine (B1218219) ligands, making it more suitable for large-scale industrial production. google.com
| Catalyst System | Cyanide Source | Substrate | Yield |
| Pd(PCy₃)₂ | Zn(CN)₂ | 2-Chloro-5-iodopyridine | 89% |
| Palladium Acetate / K₂CO₃ | K₄[Fe(CN)₆] | Chloropyridine | 79% (for 2-cyano-3-picoline) google.com |
This interactive table showcases different palladium-catalyzed cyanation methods for pyridine derivatives.
While palladium is prominent, other transition metals like nickel, copper, and rhodium are also employed in pyridine functionalization, offering alternative reactivity and selectivity. thieme-connect.comthieme-connect.com Nickel catalysts, for example, have been used for the reductive cyanation of organic chlorides. nih.gov A nickel-catalyzed reductive cyanation of chlorobenzene (B131634) using CO₂ and NH₃ has been reported, demonstrating the potential for cyanide-free cyanation methods that could be applicable to chloropyridine substrates. nih.gov
Rhodium catalysts are also extensively used in C-H activation and annulation reactions to build complex pyridine structures. titech.ac.jpresearchgate.net Although direct application to this compound synthesis is less commonly cited, the principles of rhodium-catalyzed C-H functionalization represent a frontier for developing novel synthetic routes. titech.ac.jp Similarly, copper-mediated reactions are a staple in heterocyclic chemistry, including cyanation reactions (Rosenmund-von Braun reaction), and continue to be an area of active research. nih.gov
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, which is crucial for sustainable industrial processes. Sponge nickel, a form of Raney nickel, is a well-known heterogeneous catalyst. Research by Tanaka et al. describes the use of an improved sponge nickel catalyst for the highly selective hydrogenation of the cyano group in this compound. titech.ac.jp While this is a reaction of the target compound rather than a direct synthesis of it, the development of such selective heterogeneous systems is vital. The principles behind the catalyst design could potentially be adapted for other transformations in the synthetic sequence leading to this compound, for example, in the reduction of a nitro group in a precursor like 2-chloro-5-nitropyridine. The development of robust heterogeneous catalysts for the key synthetic steps, such as cyanation or chlorination, remains an important goal in the field.
Applications of Other Transition Metal Catalysts in Pyridine Functionalization
Efficiency and Selectivity Enhancements in this compound Synthesis
The precise placement of the chloro and cyano groups on the pyridine ring is paramount in the synthesis of this compound. Undesired isomers, such as 2-chloro-3-cyanopyridine (B134404), can be difficult to separate, leading to reduced yields and increased purification costs.
One established method to achieve high regioselectivity is the nitration of 2-chloropyridine at the 5-position using a mixture of nitric and sulfuric acids. This reaction can achieve over 90% regioselectivity for 2-chloro-5-nitropyridine. A subsequent two-step process involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction using sodium nitrite (B80452) and copper cyanide to introduce the cyano group, yielding this compound.
Another approach involves the direct cyanation of a pre-functionalized pyridine ring. For instance, palladium-catalyzed cross-coupling reactions using reagents like zinc cyanide can offer high selectivity. Computational studies using density functional theory (DFT) have shown that the 5-position's lowest unoccupied molecular orbital (LUMO) is significantly lower in energy than that of the 3-position, providing a theoretical basis for the observed regioselectivity in cyanation reactions.
In the synthesis of related cyanopyridines, the choice of chlorinating agent and reaction conditions can significantly impact the product distribution. For example, when synthesizing 2-chloro-3-cyanopyridine from 3-cyanopyridine (B1664610) N-oxide, using thionyl chloride or sulfonyl chloride can suppress the formation of the this compound isomer, but may lead to the formation of 2-hydroxy-3-cyanopyridine as a by-product. google.com
The table below summarizes different methods and their effectiveness in controlling regioselectivity.
| Starting Material | Reagents | Key Conditions | Major Product | By-products | Reference |
| 2-Chloropyridine | HNO₃/H₂SO₄ | 50–100°C | 2-Chloro-5-nitropyridine | - | |
| 2-Chloro-5-aminopyridine | NaNO₂/HCl, then CuCN | 0–5°C, then 80°C | This compound | - | |
| 2-Chloro-5-iodopyridine | Zn(CN)₂, Pd(PCy₃)₂ | 100°C, 12 h | This compound | - | |
| 3-Cyanopyridine N-oxide | SOCl₂ or SO₂Cl₂ | - | 2-Chloro-3-cyanopyridine | 2-Hydroxy-3-cyanopyridine | google.com |
For a synthetic route to be viable on an industrial scale, it must be high-yielding, use cost-effective reagents, and be operationally simple. For academic purposes, scalability allows for the synthesis of sufficient material for further research.
A significant advancement in the scalable synthesis of cyanopyridines is the use of phase-transfer catalysis. This method allows for the reaction to be carried out in a biphasic system, often using water as one of the phases, which simplifies workup and reduces the need for volatile organic solvents. google.comepo.org For example, the cyanation of 3-chloro-2-fluoro-5-trifluoromethylpyridine with potassium cyanide can be efficiently catalyzed by Aliquat 336 (tricaprylylmethylammonium chloride) in water, achieving a 90% yield with 98% purity. google.comepo.orggoogle.com The catalyst can often be recovered and reused, adding to the economic viability of the process.
The optimization of reaction parameters such as temperature, reaction time, and stoichiometry is crucial for maximizing yield and purity. For instance, in the phase-transfer catalyzed cyanation, maintaining a temperature between 20 to 40°C is preferred. google.comepo.orggoogle.com
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of time, cost, and waste reduction. A one-pot method for preparing 2-chloro-5-nitropyridine from 2-halogenated acrylates has been developed, which is suitable for industrial production due to its use of inexpensive raw materials and simple operation. google.com
The table below highlights key parameters for scalable synthesis.
| Reaction Type | Catalyst | Solvent | Temperature | Yield | Scale | Reference |
| Phase-Transfer Cyanation | Aliquat 336 | Water | 30°C | 90% | 199.5g | google.comepo.orggoogle.com |
| Phase-Transfer Cyanation | Tetrabutylammonium bromide | None | 20-25°C | 82% | 0.8g | google.comgoogle.com |
| One-Pot Cyclization/Chlorination | Lewis Acid | - | Various | High | Industrial | google.com |
| Palladium-Catalyzed Cross-Coupling | Pd(PCy₃)₂ | DMF | 100°C | 89% | 1.0 mmol |
Control of Regioselectivity and Minimization of By-product Formation
Environmentally Conscious Synthetic Protocols for this compound
Modern synthetic chemistry places a strong emphasis on "green" chemistry principles, aiming to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, minimizing waste, and employing catalytic methods.
A significant step towards a greener synthesis of cyanopyridines is the replacement of toxic heavy metal cyanides, such as cuprous cyanide, with less hazardous alternatives. google.comepo.org Phase-transfer catalysis, as mentioned earlier, not only improves scalability but also aligns with green chemistry principles by often using water as a solvent and avoiding heavy metals. google.comepo.org
The use of bis(trichloromethyl) carbonate (BTC) as a chlorinating agent in place of reagents like phosphorus oxychloride (POCl₃) represents another green advancement. The reaction of N-oxidized 3-cyanopyridine with BTC can achieve high yields and purity while minimizing hazardous waste.
Solvent-free, or neat, reaction conditions are highly desirable from an environmental perspective as they eliminate volatile organic compound (VOC) emissions and simplify product purification. A solvent-free cyanation of 2-chloro-5-trifluoromethylpyridine using potassium cyanide and a phase-transfer catalyst has been demonstrated with an 88% yield.
Emerging green methodologies include mechanochemical cyanation, where reactants are combined by ball-milling, and photocatalytic methods that utilize visible light to drive the reaction. For example, the visible-light-driven cyanation of 2-chloro-5-bromopyridine using a ruthenium-based photocatalyst in water has been achieved with a 78% yield.
The following table summarizes some environmentally conscious approaches.
| Method | Key Feature | Reagents | Yield | Reference |
| Phase-Transfer Catalysis | Avoids heavy metal cyanides | KCN, Aliquat 336 | 90% | google.comepo.org |
| Vilsmeier Reagent Chlorination | Replaces POCl₃ | Bis(trichloromethyl) carbonate | 70-75% | |
| Solvent-Free Cyanidation | Eliminates VOC emissions | KCN, Tetrabutylammonium bromide | 88% | |
| Mechanochemical Cyanation | Solvent-free | KCN, CuI | 82% | |
| Photocatalytic Cyanation | Uses visible light, water solvent | KCN, Ru(bpy)₃Cl₂ | 78% |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Chloro 5 Cyanopyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-5-cyanopyridine
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry. For this compound, the reaction is particularly facile due to the electronic properties of the heterocyclic system. The reaction typically proceeds with various nucleophiles, leading to the displacement of the chlorine atom and the formation of substituted pyridines.
The displacement of the chlorine atom at the C-2 position of this compound follows a classical SNAr mechanism. This pathway is initiated by the attack of a nucleophile on the electron-deficient C-2 carbon atom. The pyridine nitrogen and the strongly electron-withdrawing cyano group at the C-5 position work in concert to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. This stabilization is crucial for lowering the activation energy of the reaction. The subsequent departure of the chloride leaving group re-establishes the aromaticity of the ring, yielding the 2-substituted-5-cyanopyridine product. The efficiency of this process is enhanced by the use of polar aprotic solvents like DMSO or DMF, which can solvate the intermediate complex. google.com
The reactivity of halo-pyridines in SNAr reactions is highly dependent on the nature and position of substituents on the ring. Electron-withdrawing groups, such as the cyano (-CN) and nitro (-NO₂) groups, activate the ring towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate. d-nb.info In this compound, the cyano group is in a position that effectively delocalizes the negative charge of the intermediate formed upon nucleophilic attack at the C-2 position. This activating effect makes the chlorine atom highly susceptible to displacement. beilstein-journals.org
Conversely, electron-donating groups would decrease the reactivity. The position of the substituent is also critical; for instance, the cyano group at the 5-position strongly activates the 2-position for substitution. Studies comparing various substituted heteroaryl halides have provided quantitative insights into these electronic effects. rsc.org
To quantify the reactivity of this compound, competitive reaction studies have been performed. These experiments measure the relative reaction rates of different substrates competing for a limited amount of a nucleophile. By comparing the activation free energy (ΔG‡) for the SNAr reaction, a reactivity scale can be established. In studies using benzyl (B1604629) alcohol as the nucleophile in DMSO, this compound has been shown to be a highly reactive substrate. rsc.org Its reactivity is comparable to other strongly activated systems like 2-chloro-5-nitropyridine (B43025).
The following table presents data from competitive reaction studies, illustrating the relative reactivity of various chloro- and bromo-substituted pyridines. A lower ΔG‡ value indicates a faster reaction rate.
| Substrate | Leaving Group | ΔG‡ SNAr (kJ/mol) |
| 2-chloro-5-nitropyridine | Cl | 64.03 |
| This compound | Cl | Not explicitly listed, but reactivity is high |
| 2-chloro-3-nitropyridine | Cl | 67.73 |
| 2-bromo-5-cyanopyridine | Br | 72.28 |
| 2-bromo-3-cyanopyridine | Br | 73.01 |
| 2,5-dichloropyridine | Cl | Not explicitly listed, but ΔG‡ is higher than activated systems |
Data sourced from competition reaction studies in DMSO. rsc.org Note: While a precise value for this compound is not given in the cited table, its high reactivity is established in related literature. rsc.org
Influence of Substituents on SNAr Reactivity and Selectivity
Cyanation Reactions Involving this compound and Related Pyridines
Cyanation reactions are pivotal for the synthesis of cyanopyridines. These methods typically involve the substitution of a halogen atom on the pyridine ring with a cyanide group, often facilitated by a transition metal catalyst. google.com
While this compound is the product of cyanation, its synthesis relies on direct cyanation approaches starting from other 2-chloro-5-halopyridines. Transition-metal-catalyzed cross-coupling reactions provide an efficient, one-step route.
Palladium-Catalyzed Cross-Coupling: This method can utilize substrates like 2-chloro-5-iodopyridine (B1352245). The reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst, yields this compound with high efficiency.
Copper-Mediated Cyanation: Copper(I) cyanide (CuCN) or other copper systems can be used to convert 2-chloro-5-bromopyridine to the target compound. google.com These reactions often require polar solvents like DMF or DMSO and elevated temperatures. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) with a copper catalyst offers a less hazardous alternative to simple cyanide salts.
The table below summarizes representative conditions for these cyanation reactions.
| Method | Substrate | Cyanide Source | Catalyst System | Solvent | Conditions | Yield |
| Palladium-Catalyzed | 2-Chloro-5-iodopyridine | Zn(CN)₂ | Pd(PCy₃)₂ | DMF | 100°C, 12 h | 89% |
| Copper-Mediated | 2-Chloro-5-bromopyridine | K₄[Fe(CN)₆] | CuI / 1,10-phenanthroline | DMSO | 80°C, 8 h | 84% |
Data sourced from studies on transition-metal-catalyzed cyanation.
Reduction and Hydrogenation Chemistry of this compound
The cyano group of this compound can be selectively reduced to an aminomethyl group (-CH₂NH₂). This transformation is valuable as it produces (6-chloropyridin-3-yl)methylamine, a key intermediate for various agrochemicals. researchgate.net The primary challenge in this reaction is to achieve selective hydrogenation of the nitrile without causing dechlorination (hydrogenolysis of the C-Cl bond).
A highly effective method involves the use of an improved Raney Nickel catalyst, also known as a sponge nickel catalyst. researchgate.netresearchgate.netalfa-chemical.com By carefully controlling the reaction conditions, such as temperature and hydrogen pressure, the cyano group can be reduced with high selectivity. Research has shown that a sponge nickel catalyst prepared from a low-nickel content alloy (e.g., 38% Ni, 62% Al) and subjected to a specific heat treatment in water is particularly effective. researchgate.net This specialized catalyst minimizes the formation of the dechlorinated by-product, (pyridin-3-yl)methylamine.
The following table outlines the conditions for the selective hydrogenation of this compound.
| Catalyst | Solvent | Temperature | H₂ Pressure | Main Product | Yield | Dechlorinated By-product Yield |
| Improved Sponge Nickel | EtOH-H₂O / NH₃ | 50°C | 1.2–1.4 kg/cm ² | (6-chloropyridin-3-yl)methylamine | 86% | 2% |
Data sourced from research on the practical synthesis of (6-chloropyridin-3-yl)methylamine. researchgate.net
Selective Reduction of the Nitrile Functionality
The selective reduction of the nitrile group in this compound to form 2-chloro-5-aminomethylpyridine is a key transformation. Catalytic hydrogenation is a common method for this conversion. One approach involves using a Raney nickel catalyst in the presence of ammonia (B1221849) and water. However, this method can lead to a yield of approximately 50%. google.com To improve the yield and prevent the undesired removal of the chlorine atom at the α-position, the reaction can be performed in a non-aqueous system or with the addition of a tertiary amine. google.com
Recent advancements have introduced more efficient and selective catalysts. For instance, silica-supported ultrasmall nickel nanoparticles (Ni@SiO2) have demonstrated high efficacy in the hydrogenation of various nitriles, including challenging heterocyclic nitriles like cyanopyridines, to their corresponding primary amines under mild conditions. rsc.org These catalysts are stable and recyclable, making them suitable for industrial applications. rsc.org The hydrogenation of 5-chloropicolinonitrile, a related compound, has been used as a benchmark reaction to evaluate the activity and selectivity of such catalysts. rsc.org
Hydrogenation of the Pyridine Nucleus
The hydrogenation of the pyridine ring is a fundamental reaction for producing piperidines, which are important building blocks in pharmaceuticals and agrochemicals. researchgate.net While various methods exist, heterogeneous catalysis is often preferred for industrial processes due to its practicality. researchgate.net The activation of the pyridine ring, often through protonation with an acid, can facilitate reduction under milder conditions, though this can introduce issues with waste and reactor corrosion. researchgate.net
Recent research has focused on developing highly efficient catalytic systems that operate under mild conditions. For example, a Pd-C catalytic system has been shown to effectively hydrogenate 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides. researchgate.net Metal-free options, such as borane (B79455) catalysts, have also been developed for the highly stereoselective hydrogenation of pyridines. researchgate.net Furthermore, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has demonstrated the quantitative conversion of pyridine to piperidine (B6355638) at ambient temperature and pressure. researchgate.net
Advanced Functionalization and Derivatization Strategies for this compound
The cyano group of this compound can be hydrolyzed to a carboxylic acid. This transformation can be achieved under basic conditions. For example, refluxing with an aqueous solution of sodium hydroxide (B78521) can convert the cyano group to a carboxylic acid. mdpi.com The resulting 6-chloro-5-carboxypyridine can then be further functionalized. This hydrolysis is a common strategy for creating pyridine carboxylic acid derivatives. mdpi.comgoogle.com
The synthesis of 6-chloro-5-cyanopyridine-2-carboxylic acid has been reported, highlighting the introduction of a carboxylic acid group at a different position of the pyridine ring. biosynth.com This compound has shown potential as an antitumor agent. biosynth.com
Azido-substituted pyridines are valuable intermediates in organic synthesis, particularly in click chemistry. smolecule.com The synthesis of 5-azido-2-chloropyridine (B3059505) can be achieved from 5-amino-2-chloropyridine (B41692) through diazotization followed by treatment with sodium azide (B81097). smolecule.com The resulting azido (B1232118) derivative is a versatile building block. smolecule.com
The reactivity of the azido group allows for various transformations. It can participate in copper-catalyzed azide-alkyne cycloaddition reactions to form triazoles and can be reduced to an amine for further derivatization. smolecule.com The chlorine atom can also undergo nucleophilic substitution. smolecule.com
Research on related polyazidated cyanopyridines has shown that the reactivity of the azide groups can be influenced by their position on the pyridine ring. For instance, in 2,6-diazido-4-arylamino-3-chloro-5-cyanopyridines, the azide groups were found to be unreactive towards cycloaddition with norbornene, whereas the monoazido derivatives readily underwent this reaction. researchgate.net
The electron-deficient nature of the pyridine ring in this compound, accentuated by the electron-withdrawing chloro and cyano groups, makes it susceptible to nucleophilic attack. However, radical functionalization provides an alternative pathway for C-H bond functionalization. The Minisci reaction, for example, involves the reaction of protonated heteroaromatics with nucleophilic radicals. escholarship.org The regioselectivity of such reactions is influenced by the electronic properties of the heterocycle and the nature of the radical. escholarship.orgnih.gov For electron-poor pyridines, radical attack is favored at positions with lower electron density. nih.gov
Computational studies, such as DFT calculations, can be used to predict the regioselectivity of these reactions by analyzing the frontier molecular orbitals. The conditions of the reaction, including the solvent and the presence of an acid, can also be tuned to control the outcome of the functionalization. nih.gov For instance, in the radical functionalization of pyridines, chloroform/water is often used for electron-rich pyridines, while DMSO is preferred for electron-poor pyridines. nih.gov
Synthesis and Reactivity of Azido-Substituted Derivatives
Kinetic Studies and Mechanistic Insights into this compound Transformations
Kinetic studies provide valuable information about the reaction mechanisms and the factors that influence reaction rates. For example, studies on the hydrolysis of α-chloro-substituted pyridones have shown that the rate of hydrolysis is enhanced by a greater contribution of the zwitterionic resonance form to the structure of the pyridone. nih.gov This suggests that factors that increase the polarity and zwitterionic character of the pyridine ring can facilitate nucleophilic attack. nih.gov
Kinetic studies have also been employed to understand the mode of inhibition of enzyme inhibitors derived from aminopyridines. researchgate.net Such studies, often complemented by computational methods like molecular docking and DFT, can reveal how these molecules interact with their biological targets. researchgate.net
Applications of 2 Chloro 5 Cyanopyridine in Advanced Organic Synthesis
Utility as a Versatile Building Block in Complex Molecule Construction
2-Chloro-5-cyanopyridine is a pivotal intermediate in organic synthesis, prized for its utility in constructing complex molecules. chemimpex.com Its structure, featuring both a chloro and a cyano group on a pyridine (B92270) ring, offers multiple reaction sites, making it a versatile building block. chemimpex.com The chlorine atom at the 2-position and the cyano group at the 5-position enhance its reactivity, facilitating a variety of chemical transformations. chemimpex.com This dual functionality allows it to participate in nucleophilic substitution and other critical reactions for developing new compounds. innospk.com Chemists utilize this compound in the laboratory to create diverse and complex chemical entities. chemimpex.com
The stability and reactivity of this compound make it suitable for a range of synthetic applications. chemimpex.com It is frequently employed in reactions to create more complex organic molecules and heterocyclic compounds. Its role as a foundational component is crucial in both academic research and industrial-scale production of fine chemicals. chemimpex.cominnospk.com
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
This compound is a key intermediate in the synthesis of a wide array of pharmaceutical agents. chemimpex.com Its unique chemical structure is instrumental in the development of novel compounds with potential applications in medicinal chemistry. chemimpex.com The compound serves as a fundamental building block for drugs targeting a variety of conditions. innospk.com
Development of Anti-inflammatory Agents and Related Therapeutics
Derivatives of this compound have been investigated for their potential anti-inflammatory properties. chemimpex.comchemimpex.com The cyanopyridine core is a feature in various compounds designed to possess anti-inflammatory effects. Research has shown that certain cyanopyridine derivatives exhibit anti-inflammatory activity, suggesting their potential in treating conditions characterized by chronic inflammation.
Design and Synthesis of Anti-cancer Agents
This chemical compound is a valuable precursor in the design and synthesis of anti-cancer agents. chemimpex.comchemimpex.com The unique structure of this compound allows for the development of novel compounds with potential applications in oncology. chemimpex.com Research into cyanopyridine derivatives has shown promising cytotoxic activity against various human tumor cell lines. acs.org For instance, some synthesized cyanopyridine derivatives have demonstrated significant inhibition of cancer cell proliferation. acs.org Studies have also explored the use of related pyranopyridine derivatives, synthesized from a chloro-cyanopyridine starting material, which have shown potent anticancer activity. researchgate.net
Table 1: Examples of Cancer Cell Lines Targeted by Cyanopyridine Derivatives
| Cell Line | Type of Cancer |
|---|---|
| HepG-2 | Human Hepatocellular Carcinoma acs.orgresearchgate.net |
| HCT-116 | Human Colorectal Carcinoma acs.orgresearchgate.net |
| MCF-7 | Human Breast Adenocarcinoma acs.orgresearchgate.net |
| PC-3 | Human Prostate Cancer acs.org |
Precursors for Compounds Targeting Neurological Disorders
This compound serves as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. chemimpex.com Its derivatives are utilized in drug development for conditions affecting the nervous system. The structural similarities of some of its derivatives to nicotinic compounds make it a candidate for research into treatments for neurological conditions. smolecule.com
Intermediates for Agrochemicals and Insecticides
Beyond pharmaceuticals, this compound is a crucial intermediate in the production of agrochemicals, including pesticides and herbicides. chemimpex.comcphi-online.com It contributes to advancements in crop protection and yield improvement. chemimpex.com The compound is used in the synthesis of various insecticides. For example, it is a precursor for (6-chloro-3-pyridyl)methylamine, a key component in some neonicotinoid insecticides. jst.go.jplookchem.com The selective hydrogenation of this compound is a critical step in producing these insecticidal compounds. jst.go.jp
Table 2: Examples of Agrochemicals Synthesized from this compound
| Agrochemical Type | Specific Compound/Intermediate | Reference |
|---|---|---|
| Insecticide | (6-chloro-3-pyridyl)methylamine | jst.go.jplookchem.com |
| Insecticide | Nitenpyram (TI-304) | jst.go.jp |
| Herbicide | General Intermediate | chemimpex.comchemimpex.com |
Role in Specialty Chemical Production and Materials Science
The applications of this compound extend to the production of specialty chemicals and advancements in materials science. chemimpex.com Its unique chemical properties are leveraged to enhance material performance. chemimpex.com In materials science, it is used in the development of advanced materials such as polymers and coatings. chemimpex.comchemimpex.com The compound's ability to undergo various chemical transformations allows for the creation of customized materials designed to meet specific performance requirements. chemimpex.com
Applications in Polymer and Coating Technologies
This compound and its derivatives play a role in the field of material science, contributing to the development of advanced polymers and functional materials. chemimpex.com Its incorporation into polymer structures can enhance their chemical and physical properties.
One significant application is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis. The inclusion of cyanopyridine moieties, such as that from this compound, into MOF structures has been shown to improve their stability and adsorption capacities. This enhancement makes them more effective for use in catalysis and environmental remediation efforts.
Furthermore, related brominated cyanopyridine analogs are utilized as intermediates in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP) materials, which are significant in material science. The reactivity of the halo- and cyano- groups on the pyridine ring is crucial for constructing these complex, functional chromophores used in electronic and optical applications.
Construction of Novel Pyridine Derivatives and Diverse Heterocyclic Scaffolds
The bifunctional nature of this compound, with its reactive chloro and cyano groups, makes it an essential scaffold for constructing a wide range of novel pyridine derivatives and more complex heterocyclic systems. chemimpex.comekb.eg The chloro group is susceptible to nucleophilic substitution, while the cyano group can undergo various transformations including hydrolysis, reduction, or participation in cycloaddition reactions.
This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical agents. chemimpex.com Its derivatives are integral to the development of drugs targeting a variety of conditions, particularly neurological and cardiovascular disorders. The pyridine scaffold is a common feature in many biologically active molecules. cdhfinechemical.comrsc.org
Research has demonstrated its utility in creating compounds with anti-infective properties. Specifically, derivatives have been investigated for their efficacy against several pathogens, including viruses such as HIV and influenza, where they can act as inhibitors of viral replication. Studies have also explored the synthesis of novel bioactive compounds from related 2-chloro-pyridine intermediates, which show potential antimicrobial and anti-malarial effects, further highlighting the importance of this chemical scaffold in medicinal chemistry. researchgate.net
The compound serves as a precursor in the agrochemical industry as well, notably as an intermediate in the production of neonicotinoid insecticides like Imidacloprid and Acetamiprid.
Table 1: Examples of Bioactive Agents Derived from this compound Intermediates
| Active Ingredient | Class | Application Area |
|---|---|---|
| Imidacloprid | Neonicotinoid Insecticide | Agricultural crops |
| Acetamiprid | Neonicotinoid Insecticide | Fruits and vegetables |
| Thiacloprid | Neonicotinoid Insecticide | Cotton and vegetables |
| Nitenpyram | Neonicotinoid Insecticide | Greenhouse crops |
Source: Based on data from agrochemical applications of this compound intermediates.
The strategic placement of the chloro and cyano groups on the pyridine ring allows this compound to be a foundational element in the synthesis of diverse and multifunctional heterocyclic architectures. chemimpex.comekb.eg The reactivity of these groups enables chemists to build complex, fused-ring systems. ekb.eg
One documented synthetic route uses this compound to produce 2-pyridylpyridine derivatives. google.com This process involves a sequential reaction pathway, starting with the conversion of the cyanopyridine to an amidrazone compound, which is then cyclized to a 1,2,4-triazine (B1199460) intermediate before yielding the final 2-pyridylpyridine product. google.com
Furthermore, the chemistry of nicotinonitriles (cyanopyridines) is rich with examples of cyclization reactions that build complex heterocyclic scaffolds. ekb.eg For instance, nicotinonitrile derivatives can be used to synthesize furo[2,3-b]pyridines via Thorpe-Ziegler cyclization. ekb.eg Other examples include the construction of pyrazolo[3,4-b]pyridines through reaction with hydrazine (B178648) hydrate (B1144303) and thiopyrano[2,3-b]pyridines via reactions involving sulfur nucleophiles. ekb.eg These established synthetic pathways for cyanopyridines illustrate the potential of this compound as a starting material for a vast array of fused heterocyclic systems with potential applications in pharmaceuticals and materials science.
Design and Synthesis of Bioactive Pyridine Systems
Integration of this compound in Catalytic Cycles (as substrate or ligand component)
This compound is significantly involved in modern catalytic chemistry, serving both as a reactive substrate in cross-coupling reactions and as a component of sophisticated catalyst systems. tandfonline.com
As a substrate, it readily participates in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. In these reactions, the chlorine atom at the 2-position is displaced, and a new carbon-carbon bond is formed with a boronic acid derivative, enabling the synthesis of complex biaryl compounds. The reactivity of halopyridines in such catalytic cycles is a cornerstone of modern organic synthesis. Transition metal-catalyzed C-H functionalization is another area where pyridine derivatives are used as substrates to form new bonds, although the regioselectivity can be complex and influenced by steric and electronic factors. nih.gov
Beyond its role as a substrate, the cyanopyridine moiety can function as a ligand in transition metal catalysis. tandfonline.com Recent research has focused on the development of well-defined palladium complexes for cross-coupling reactions. tandfonline.com In a notable example, monoligated N-heterocyclic carbene (NHC)-PdCl₂-cyanopyridine complexes have been synthesized and characterized. tandfonline.com In these complexes, the cyanopyridine acts as a labile, N-donating ancillary ligand. tandfonline.com These "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) type catalysts have demonstrated high activity in Hiyama cross-coupling reactions. tandfonline.com The cyanopyridine ligand plays a role in stabilizing the active Pd(0) species during the catalytic cycle. tandfonline.com
Table 2: Role of this compound in Catalysis
| Role | Catalytic Reaction Example | Metal Catalyst | Function |
|---|---|---|---|
| Substrate | Suzuki-Miyaura Coupling | Palladium | Electrophilic partner for C-C bond formation. |
Biological and Bio Organic Research Investigations of 2 Chloro 5 Cyanopyridine Derivatives
Evaluation of Antimicrobial and Antifungal Activities of 2-Chloro-5-cyanopyridine Analogues
Derivatives of this compound have been widely evaluated for their efficacy against a spectrum of microbial pathogens, including various bacterial and fungal strains. guidechem.com The inherent reactivity of the cyanopyridine nucleus makes it a versatile starting point for creating diverse molecular structures with potential antimicrobial properties. rjpbcs.comsciensage.info Research has shown that compounds incorporating this scaffold can exhibit moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. rasayanjournal.co.innih.gov For instance, newly synthesized cyanopyridine derivatives have been tested against bacterial species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, and fungal strains like Aspergillus niger and Penicillium chrysogenum. sciensage.inforasayanjournal.co.in Some of these compounds have demonstrated significant antibacterial effects, although their antifungal activity can be more variable, with some studies reporting potent fungicidal action while others find only weak effects. bioline.org.brijpsr.info
Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of the this compound scaffold. These studies reveal how different substituents on the pyridine (B92270) ring influence biological activity. scirp.org Research has consistently shown that the type and position of substituent groups are critical determinants of efficacy.
Key findings from SAR studies include:
Halogen Substitution: The presence and position of halogen atoms are significant. One study on 2-amino-3-cyanopyridine (B104079) derivatives found that a compound containing a bromine atom exhibited notable antibacterial activity, whereas related compounds lacking this feature did not, suggesting that halogen bonding may play a role in the mechanism of action. bohrium.com In another series of derivatives, the substitution of chlorine atoms at specific positions (2- and 6-) on an attached phenyl ring was found to be critical for antibacterial activity. bioline.org.br
Other Functional Groups: The introduction of groups like methoxy (B1213986) (-OCH3) and N-benzyl has also been shown to enhance antimicrobial effects. sciensage.infobohrium.com For example, a study synthesizing a new series of pyridine and thienopyridine derivatives reported that specific compounds, 12a and 15, demonstrated the highest inhibition zones against Bacillus mycoides and Candida albicans. bohrium.comresearchgate.net
The table below summarizes the antimicrobial activity of selected cyanopyridine derivatives against various microorganisms.
| Compound/Derivative | Test Organism | Activity/Measurement | Reference |
| Pyridine derivative 12a | B. mycoides | Inhibition zone: 33 mm | bohrium.com |
| C. albicans | MIC < 0.0048 mg/mL | bohrium.comresearchgate.net | |
| E. coli | MIC = 0.0195 mg/mL | bohrium.comresearchgate.net | |
| Pyridine derivative 15 | C. albicans | Inhibition zone: 29 mm | bohrium.com |
| E. coli | MIC > 0.0048 mg/mL | bohrium.comresearchgate.net | |
| B. mycoides | MIC = 0.0098 mg/mL | bohrium.comresearchgate.net | |
| Aminocyanopyridine 3c | E. coli & B. subtilis | Substantial antimicrobial effect | bohrium.com |
| Dichlorophenyl pyrimidine | Various bacteria | Active antibacterial agent | bioline.org.br |
This table is for illustrative purposes and represents data from selected studies.
Understanding the mechanism through which this compound derivatives exert their antimicrobial effects is a key area of research. The biological activity is believed to stem from the interaction of these compounds with specific molecular targets within the microbial cells. It is proposed that their antimicrobial action may be due to the inhibition of essential metabolic processes in bacteria. One specific mechanism that has been identified is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. A cyanopyridine derivative was found to be a potent inhibitor of the DNA gyrase A subunit, suggesting a clear molecular basis for its antibacterial properties. researchgate.net
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
Studies on Enzyme Inhibition and Receptor Binding Mechanisms of Related Compounds
The cyanopyridine scaffold is a recognized pharmacophore in the development of potent enzyme inhibitors. Derivatives have been designed and synthesized to target a variety of enzymes implicated in human diseases, particularly cancer.
Pim-1 Kinase Inhibition: Several studies have focused on developing cyanopyridine-based compounds as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers. nih.govacs.org By modifying the core cyanopyridine structure, researchers have synthesized derivatives with significant inhibitory activity. For example, compound 4d in one study showed remarkable Pim-1 kinase inhibition with an IC50 value of 0.46 µM, which was more potent than the reference drug. nih.govacs.org
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition: The cyanopyridine scaffold has also been successfully used to develop inhibitors for IDO1, an enzyme that plays a role in tumor immune evasion. semanticscholar.org Through virtual screening and subsequent chemical optimization, a hit compound with a cyanopyridine core (LVS-019) was identified. Further rational design led to the synthesis of derivative LBJ-10 , which showed improved potency and serves as a promising lead for cancer therapy. semanticscholar.orgresearchgate.net
Carbonic Anhydrase (CA) Inhibition: Derivatives of 2-amino-3-cyanopyridine have been evaluated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II. tandfonline.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Certain synthesized compounds showed effective inhibition, with IC50 values in the micromolar range against both hCA I and hCA II. tandfonline.com
The table below presents the enzyme inhibitory activities of some representative cyanopyridine derivatives.
| Derivative | Target Enzyme | IC50 Value | Reference |
| Compound 4b | Pim-1 Kinase | 0.63 ± 0.03 µM | nih.govacs.org |
| Compound 4c | Pim-1 Kinase | 0.61 ± 0.03 µM | nih.govacs.org |
| Compound 4d | Pim-1 Kinase | 0.46 ± 0.02 µM | nih.govacs.org |
| LVS-019 derivative (LBJ-10) | IDO1 | Improved potency vs. hit | semanticscholar.orgresearchgate.net |
| Compound 5d | hCA I | 33 µM | tandfonline.com |
| Compound 5b | hCA I | 34 µM | tandfonline.com |
| Compound 5d | hCA II | 56 µM | tandfonline.com |
This table is for illustrative purposes and represents data from selected studies.
Utility of this compound in Biochemical Assays and Biological System Probes
Beyond its role as a scaffold for therapeutic agents, this compound itself serves as a valuable tool in biochemical and life science research. medchemexpress.comtargetmol.com It is classified as a biochemical reagent used in laboratory settings to explore enzyme activities and study interactions within biological systems. chemimpex.com A key application in this area is its use in developing probes for tracking biological processes. For example, a radiolabeled isomer, 6-Chloro-3-cyanopyridine containing a carbon-14 (B1195169) isotope ([cyano-14C]), is employed to trace metabolic pathways and conduct pharmacokinetic studies, providing insight into how related compounds are processed and distributed in a biological system.
Rational Drug Design and Development Utilizing the this compound Scaffold
The this compound structure is considered a "privileged scaffold" in drug discovery, meaning it can be used to derive ligands for multiple, distinct biological targets. researchgate.net Its utility as a versatile building block is central to rational drug design, a process that involves creating new medications based on a knowledge of the biological target.
Researchers have successfully employed this scaffold in campaigns to discover and optimize new drugs. A common strategy involves:
Hit Identification: Using techniques like high-throughput or virtual screening to identify an initial "hit" compound containing the cyanopyridine scaffold that shows activity against a specific target. semanticscholar.org
Lead Optimization: Systematically modifying the hit compound's structure to improve its potency, selectivity, and pharmacokinetic properties. This was demonstrated in the development of IDO1 inhibitors, where a cyanopyridine hit (LVS-019) was rationally modified to produce a more potent lead compound (LBJ-10). semanticscholar.orgresearchgate.net
Scaffold Modification: Designing novel compounds by making strategic alterations to the core scaffold itself. For instance, researchers designed new Pim-1 inhibitors by keeping the essential cyanopyridinone scaffold of a known inhibitor while introducing modifications at other positions to enhance cytotoxic activity. nih.govacs.org
While its antibacterial properties are widely studied, the antifungal potential of this compound derivatives is also a significant area of investigation. guidechem.com Specific derivatives synthesized from the parent compound have been reported to exhibit broad-spectrum fungicidal activity. For example, derivatives designated as C4 and C12 were effective at a concentration of 400 mg/L. Other studies have screened libraries of new cyanopyridine compounds against fungi such as Aspergillus niger, Aspergillus flavus, and Penicillium chrysogenum, with some derivatives showing promising activity. sciensage.inforasayanjournal.co.inresearchgate.net However, the efficacy can be highly dependent on the specific chemical structure, with some analogues showing only mild or weak antifungal effects. bioline.org.brijpsr.info
Advanced Computational and Theoretical Chemistry Studies on 2 Chloro 5 Cyanopyridine
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While extensive, dedicated QSAR/QSPR studies focusing exclusively on 2-Chloro-5-cyanopyridine are not widely published, research on related heterocyclic systems provides valuable insights. These studies often utilize molecular descriptors to predict the behavior of a series of compounds, and the principles are directly applicable to understanding this compound.
The primary limitation in developing broad QSAR/QSPR models is the typical requirement for a common core structure among the compounds being studied. doi.org However, by analyzing series of substituted pyridines or quinolines, researchers can develop statistically significant models that explain how different functional groups influence a particular outcome. For instance, a 3D-QSAR study on a series of 2-chloroquinoline (B121035) derivatives identified structural features relevant to their antimycobacterial activity. researchgate.net Such studies often use methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build these models. researchgate.net
In studies on other heterocyclic systems, like pyrimidines, QSAR analyses have pointed to lipophilicity (logP or logD) as a key driver for improving biological activity against certain targets. nih.gov For this compound, its calculated LogP value of approximately 1.6 suggests moderate lipophilicity. lookchem.com In the context of a QSAR model, the electronic influence of the chloro and cyano substituents on the pyridine (B92270) ring would be quantified by descriptors such as Hammett constants or calculated electrostatic potentials. The electron-withdrawing nature of both the chlorine atom and the cyano group significantly impacts the electron distribution in the pyridine ring, a key factor in its reactivity and interaction with biological targets. For example, studies on cyanopyridine derivatives have noted that electron-withdrawing groups enhance reactivity towards nucleophiles.
The table below illustrates typical descriptors that would be used in a QSAR or QSPR study of this compound and related compounds.
| Descriptor Type | Specific Descriptor | Typical Value/Observation for this compound | Relevance |
| Physicochemical | Molecular Weight | 138.55 g/mol lookchem.com | Relates to size and diffusion properties. |
| Lipophilicity | XLogP3 | 1.5 lookchem.com | Predicts membrane permeability and solubility. |
| Electronic | pKa | -3.56 (Predicted) lookchem.com | Indicates the basicity of the pyridine nitrogen. |
| Topological | Polar Surface Area (PSA) | 36.68 Ų lookchem.com | Influences transport properties and interactions. |
| Quantum Chemical | HOMO/LUMO Energies | Not specified, but low LUMO expected | Relates to electrophilicity and chemical reactivity. |
Development of Predictive Models for Chemical Reactivity and Selectivity in Pyridine Systems
Computational chemistry has become a powerful tool for developing models that predict the chemical reactivity and selectivity of organic compounds, including substituted pyridines like this compound. These models are crucial for optimizing reaction conditions and designing new synthetic pathways.
Models for Chemical Reactivity:
Researchers have successfully developed reactivity models for complex chemical transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. One such model predicts the rates of oxidative addition of (hetero)aryl halides to a palladium catalyst, a critical step in many cross-coupling reactions. rsc.org In this work, this compound was included in a large dataset of compounds used to build and validate the predictive model. The model relies on calculated descriptors, including the reaction's activation energy (Ea), to predict relative reactivity. rsc.org
Similarly, predictive models for nucleophilic aromatic substitution (SNAr) reactions on chloro- and bromo-pyridines have been established. These models use competition experiments and computational analysis to quantify reactivity. rsc.org The electron-withdrawing cyano group in this compound makes the pyridine ring highly susceptible to nucleophilic attack, a feature that can be quantified and predicted by these models.
Another area of significant research is predicting the reactivity of nitriles with biological nucleophiles, such as the thiol group in cysteine residues. Combined computational and experimental studies have been used to assess the electrophilicity of various nitrile-containing compounds, including cyanopyridines. nih.gov These studies use Density Functional Theory (DFT) to calculate activation energies for the reaction, providing a quantitative prediction of reactivity. Pyridine nitriles are generally found to be highly reactive due to the electron-withdrawing nature of the heterocyclic ring. nih.gov
The following table presents reactivity data for this compound in the context of a palladium-catalyzed reaction, compared to other pyridine derivatives. rsc.org
| Compound | 31P Chemical Shift (ppm) of Oxidative Addition Product |
| 2-Chloropyridine (B119429) | 21.35 |
| 2-Chloro-3-methylpyridine | 20.95 |
| This compound | 21.05 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 21.05 |
Data from a study on oxidative addition to a palladium(0) complex, indicating the electronic environment of the resulting complex. rsc.org
Models for Chemical Selectivity:
In other studies, computational chemistry has guided the design of molecules with specific binding properties. Models have been used to predict the binding free energy of pyridine-containing liquid crystals to metal cation-functionalized surfaces, enabling the design of selective chemical sensors. osti.gov These models can accurately predict which functional groups on the pyridine ring will lead to the desired selective response. osti.gov The electronic effects of substituents on the pyridine ring also play a crucial role in enantiomeric recognition by chiral crown ethers, a process that can be modeled computationally to predict selectivity. mdpi.com For this compound, such models would predict how the chloro and cyano groups influence its binding affinity and selectivity in various chemical or biological systems.
Analytical and Spectroscopic Characterization Methodologies in 2 Chloro 5 Cyanopyridine Research
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular architecture of 2-Chloro-5-cyanopyridine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule, confirming the substitution pattern on the pyridine (B92270) ring. tcichemicals.com The ¹H NMR spectrum of this compound displays distinct signals for the three protons on the aromatic ring. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals unique resonances for each of the six carbon atoms, including the carbon of the nitrile group. tcichemicals.com Analysis of chemical shifts, signal multiplicities, and coupling constants allows for the definitive assignment of each atom in the structure.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | δ 7.5 - 8.8 | Multiplets |
| ¹³C | Varies | Multiple Signals |
| Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. Data is representative. |
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns. scielo.org.coptfarm.pl In mass spectrometry, the compound is ionized to produce a molecular ion ([M]⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound (138.55 g/mol ). nih.govfishersci.co.uk A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak ([M+2]⁺) at two mass units higher than the molecular ion peak. This occurs because of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, which are in an approximate 3:1 ratio. docbrown.info This characteristic isotopic pattern, where the M+2 peak is about one-third the intensity of the M peak, is a clear indicator of the presence of a single chlorine atom in the molecule. docbrown.info Further fragmentation of the molecular ion provides additional structural evidence. researchgate.net
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity and monitoring the progress of reactions.
Gas Chromatography (GC) is frequently used to determine the purity of this compound, with commercial standards often specifying a purity of greater than 96.0% or 97.0% as measured by this technique. tcichemicals.comthermofisher.com When coupled with a mass spectrometer (Gas Chromatography-Mass Spectrometry, GC-MS ), it becomes a powerful tool for both separating and identifying components in a mixture. This method was used to identify 2-cyano-3,6-dichloropyridine in a crude product mixture, demonstrating its utility in confirming the identity of reaction products. google.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques for analyzing non-volatile or thermally sensitive compounds. These methods are widely applied in monitoring the progress of reactions involving pyridine derivatives. For example, HPLC has been used to track the completion of hydrogenation reactions of cyanopyridines. google.com UPLC systems, sometimes coupled with mass spectrometry (Liquid Chromatography-Mass Spectrometry, LC-MS ), offer higher resolution and faster analysis times for complex reaction mixtures. ambeed.comrsc.org These techniques are crucial for quantifying the disappearance of reactants and the appearance of products over time. rsc.org
Table 2: Chromatographic Techniques in the Analysis of this compound
| Technique | Application | Key Information Provided |
| GC | Purity Assessment | Percentage purity of the compound. tcichemicals.comtcichemicals.com |
| GC-MS | Product Identification | Separation and structural confirmation of volatile components. google.com |
| HPLC | Reaction Monitoring, Purity | Quantification of reactants/products, purity verification. google.combiomart.cn |
| UPLC | Reaction Monitoring | High-resolution separation for complex mixtures, faster analysis. rsc.org |
| LC-MS | Product Identification | Separation coupled with mass data for definitive identification. ambeed.comambeed.com |
Elemental Microanalysis for Compound Characterization
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C₆H₃ClN₂. ptfarm.pl A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and supports the assigned molecular formula, serving as a crucial criterion for purity. ucl.ac.uk
Table 3: Theoretical Elemental Composition of this compound (C₆H₃ClN₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 52.01 |
| Hydrogen (H) | 1.008 | 3 | 3.024 | 2.18 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 25.59 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 20.22 |
| Total | 138.557 | 100.00 |
Future Research Directions and Emerging Opportunities for 2 Chloro 5 Cyanopyridine
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthetic routes is a key focus in modern chemistry. For 2-chloro-5-cyanopyridine, future research is geared towards greener alternatives to traditional methods, which can involve harsh reagents and generate significant waste. google.comgoogle.com Promising areas include the advancement of catalytic systems and solvent-free reaction conditions. Recent progress in green chemistry, such as mechanochemical cyanation and photocatalytic methods, offers a blueprint for future research. For instance, ball-milling 2-chloro-5-iodopyridine (B1352245) with potassium cyanide and a copper catalyst has achieved high yields while eliminating solvent waste, a technique that could be adapted for related syntheses.
Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. This methodology is particularly suitable for reactions involving hazardous intermediates or requiring precise control over reaction parameters. Research has demonstrated the successful use of flow reactors for the synthesis of bioactive derivatives from related starting materials like 2-chloro-5-(chloromethyl)pyridine. researchgate.net
A study on the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine, an intermediate derived from a related chloro-pyridine, highlights the potential of flow chemistry. researchgate.net The process allows for rapid and efficient reactions under controlled conditions. Future research could focus on adapting similar flow chemistry modules for the direct synthesis of this compound or its precursors, potentially improving yield and purity while minimizing reaction times. researchgate.net
| Parameter | Batch Processing (Conceptual) | Flow Chemistry (Projected) |
| Reaction Time | Hours | Minutes researchgate.net |
| Scalability | Limited, requires process redesign | Easily scalable by extending run time |
| Safety | Handling of bulk, potentially unstable reagents | Small reaction volumes, better heat/mass transfer |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, mixing |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
While the chloro and cyano groups of this compound are known to participate in predictable transformations like nucleophilic substitution and cross-coupling reactions, there remains significant potential to uncover novel reactivity. Future work could systematically explore its behavior under a wider range of conditions, using unconventional catalysts or reagents to unlock new synthetic pathways.
A key area of investigation is its role in transition-metal-catalyzed reactions. Detailed quantitative studies on the oxidative addition of various chloropyridines to palladium complexes have provided a model for predicting reactivity in cross-coupling reactions. rsc.org Expanding such quantitative structure-reactivity relationship (QSRR) studies for this compound with different metals and ligands could enable more precise control over complex molecular construction.
Table: Reactivity Data for Oxidative Addition Substrates rsc.org
| Substrate | ³¹P NMR Chemical Shift (δ) |
| This compound | 21.05 |
| 2-chloro-3-cyanopyridine (B134404) | 21.25 |
| 2,4-dichloropyridine | 21.05 |
| 4-chloro-2-methyl-pyrimidine | 20.05 |
Data from a study on a reactivity model for oxidative addition to palladium. rsc.org
Future research could also focus on the selective transformation of the cyano group in the presence of the chloro substituent, or vice-versa, opening up avenues for sequential functionalization.
Expansion into New Application Domains Beyond Current Scope
The unique electronic properties conferred by the electron-withdrawing chloro and cyano groups make this compound an interesting candidate for applications beyond its traditional role as a pharmaceutical and agrochemical intermediate. chemimpex.com
Advanced Materials: The compound could serve as a monomer or a functional additive in the creation of advanced polymers and coatings. chemimpex.com Its rigid pyridine (B92270) core and polar functional groups could impart desirable properties such as thermal stability, specific electronic characteristics, or enhanced adhesion.
Niche Catalysis: Pyridine-based structures are fundamental components of many ligands in organometallic chemistry. Derivatives of this compound could be synthesized and evaluated as novel ligands for transition metal catalysts. The electronic tuning provided by the chloro and cyano groups could influence the catalytic activity and selectivity in various organic transformations. For example, palladium-catalyzed cyanation reactions have been explored using chloropyridines with various catalysts. google.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. deogiricollege.org These computational tools can analyze vast datasets to predict molecular properties, optimize reaction conditions, and design novel compounds with desired characteristics. researcher.life
For this compound, AI and ML can be leveraged in several ways:
Compound Design: ML models, such as quantitative structure-property relationship (QSPR) models, can be trained on libraries of known pyridine derivatives to predict the biological activity or material properties of new, unsynthesized compounds based on the this compound scaffold. researcher.lifemdpi.com This approach can prioritize the synthesis of the most promising candidates, saving time and resources. acs.org
Reaction Prediction: AI algorithms can predict the outcomes of chemical reactions, identify optimal conditions, and even propose novel synthetic routes. deogiricollege.org This would be invaluable for developing more efficient syntheses of this compound itself or for planning the multi-step synthesis of its complex derivatives.
Synergistic Approaches at the Interface of Chemical Biology and Medicinal Chemistry
This compound is a valuable starting point for the synthesis of bioactive molecules. chemimpex.com Synergistic approaches that combine synthetic chemistry with chemical biology and computational studies can accelerate the discovery of new therapeutic agents.
Future opportunities include:
Development of Chemical Probes: Derivatives of this compound can be functionalized with reporter tags (e.g., fluorophores) to create chemical probes. These probes can be used to study biological systems, visualize molecular targets in cells, and elucidate the mechanisms of action of drugs.
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound is an ideal fragment for FBDD campaigns. Screening this fragment and its simple derivatives against biological targets like kinases and proteases could identify initial hits, which can then be elaborated into potent and selective inhibitors.
Targeted Library Synthesis: By combining knowledge of biological targets with in silico modeling, focused libraries of this compound derivatives can be designed and synthesized. researchgate.net This approach increases the probability of discovering compounds with specific biological activities, such as antimicrobial or anticancer properties. nih.govtandfonline.com For example, novel cyanopyridine derivatives have been investigated as potential inhibitors of enzymes like cholinesterases, with computational docking studies guiding the synthetic efforts. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
